Cas no 2228473-12-7 (1-1-(3-phenyl-1H-pyrazol-4-yl)cyclopropylethan-1-one)

1-1-(3-phenyl-1H-pyrazol-4-yl)cyclopropylethan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-1-(3-phenyl-1H-pyrazol-4-yl)cyclopropylethan-1-one
- 2228473-12-7
- EN300-1862715
- 1-[1-(3-phenyl-1H-pyrazol-4-yl)cyclopropyl]ethan-1-one
-
- インチ: 1S/C14H14N2O/c1-10(17)14(7-8-14)12-9-15-16-13(12)11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,15,16)
- InChIKey: AZKUHXWQQUAQNQ-UHFFFAOYSA-N
- ほほえんだ: O=C(C)C1(C2C=NNC=2C2C=CC=CC=2)CC1
計算された属性
- せいみつぶんしりょう: 226.110613074g/mol
- どういたいしつりょう: 226.110613074g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 305
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 45.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
1-1-(3-phenyl-1H-pyrazol-4-yl)cyclopropylethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1862715-2.5g |
1-[1-(3-phenyl-1H-pyrazol-4-yl)cyclopropyl]ethan-1-one |
2228473-12-7 | 2.5g |
$2660.0 | 2023-09-18 | ||
Enamine | EN300-1862715-0.1g |
1-[1-(3-phenyl-1H-pyrazol-4-yl)cyclopropyl]ethan-1-one |
2228473-12-7 | 0.1g |
$1195.0 | 2023-09-18 | ||
Enamine | EN300-1862715-5g |
1-[1-(3-phenyl-1H-pyrazol-4-yl)cyclopropyl]ethan-1-one |
2228473-12-7 | 5g |
$3935.0 | 2023-09-18 | ||
Enamine | EN300-1862715-10g |
1-[1-(3-phenyl-1H-pyrazol-4-yl)cyclopropyl]ethan-1-one |
2228473-12-7 | 10g |
$5837.0 | 2023-09-18 | ||
Enamine | EN300-1862715-10.0g |
1-[1-(3-phenyl-1H-pyrazol-4-yl)cyclopropyl]ethan-1-one |
2228473-12-7 | 10g |
$5837.0 | 2023-06-01 | ||
Enamine | EN300-1862715-0.25g |
1-[1-(3-phenyl-1H-pyrazol-4-yl)cyclopropyl]ethan-1-one |
2228473-12-7 | 0.25g |
$1249.0 | 2023-09-18 | ||
Enamine | EN300-1862715-1.0g |
1-[1-(3-phenyl-1H-pyrazol-4-yl)cyclopropyl]ethan-1-one |
2228473-12-7 | 1g |
$1357.0 | 2023-06-01 | ||
Enamine | EN300-1862715-5.0g |
1-[1-(3-phenyl-1H-pyrazol-4-yl)cyclopropyl]ethan-1-one |
2228473-12-7 | 5g |
$3935.0 | 2023-06-01 | ||
Enamine | EN300-1862715-0.05g |
1-[1-(3-phenyl-1H-pyrazol-4-yl)cyclopropyl]ethan-1-one |
2228473-12-7 | 0.05g |
$1140.0 | 2023-09-18 | ||
Enamine | EN300-1862715-0.5g |
1-[1-(3-phenyl-1H-pyrazol-4-yl)cyclopropyl]ethan-1-one |
2228473-12-7 | 0.5g |
$1302.0 | 2023-09-18 |
1-1-(3-phenyl-1H-pyrazol-4-yl)cyclopropylethan-1-one 関連文献
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
-
Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
1-1-(3-phenyl-1H-pyrazol-4-yl)cyclopropylethan-1-oneに関する追加情報
1-(3-Phenyl-1H-Pyrazol-4-Yl)-Cyclopropylethanone (CAS No. 2228473-12-7)
1-(3-Phenyl-1H-Pyrazol-4-Yl)-Cyclopropylethanone, also known by its CAS number CAS No. 2228473-12-7, is a compound of significant interest in the field of organic chemistry and drug discovery. This compound is characterized by its unique structure, which combines a pyrazole ring with a cyclopropane moiety, making it a promising candidate for various applications in medicinal chemistry.
The molecular structure of 1-(3-Phenyl-1H-Pyrazol-4-Yl)-Cyclopropylethanone consists of a pyrazole ring substituted with a phenyl group at position 3 and a cyclopropane ring attached to position 4. The presence of the cyclopropane ring introduces strain into the molecule, which can enhance its reactivity and make it an attractive target for synthetic modifications. Recent studies have highlighted the potential of this compound as a building block for constructing more complex molecules with bioactive properties.
In terms of synthesis, researchers have developed efficient methods to prepare 1-(3-Phenyl-1H-Pyrazol-4-Yl)-Cyclopropylethanone. One such approach involves the use of transition metal catalysts to facilitate the coupling reaction between the pyrazole derivative and the cyclopropane precursor. This method not only enhances the yield but also ensures high purity, making it suitable for large-scale production.
The pharmacological properties of CAS No. 2228473-12-7 have been extensively studied in recent years. Preclinical studies indicate that this compound exhibits potent activity against various disease models, including cancer and inflammation. Its ability to modulate key cellular pathways makes it a potential candidate for drug development.
One of the most promising applications of 1-(3-Phenyl-1H-Pyrazol-4-Yl)-Cyclopropylethanone is in the field of oncology. Researchers have demonstrated that this compound can selectively target cancer cells while sparing healthy tissue, thereby reducing the side effects associated with traditional chemotherapy. Furthermore, its ability to inhibit tumor growth in animal models suggests that it may have therapeutic potential in treating various types of cancers.
In addition to its pharmacological applications, CAS No. 2228473_
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